Methyl 3-ethylbenzoylformate
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Overview
Description
Methyl 3-ethylbenzoylformate is an organic compound with the molecular formula C11H12O3. It is known for its moderate solubility in water and high solubility in organic solvents. This compound is primarily used in various industrial applications, including UV-curable coatings and inks, agriculture, and pharmaceuticals .
Preparation Methods
The synthesis of Methyl 3-ethylbenzoylformate typically involves the esterification of 3-ethylbenzoylformic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Methyl 3-ethylbenzoylformate undergoes various chemical reactions, including:
Ester Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 3-ethylbenzoylformic acid and methanol.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the ester group.
Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-ethylbenzoylformate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of various esters and acids.
Biology: It serves as a model compound in studies involving ester hydrolysis and enzymatic reactions.
Medicine: It is investigated for its potential use in drug formulations and as a photoinitiator in UV-curable medical coatings.
Mechanism of Action
The mechanism of action of Methyl 3-ethylbenzoylformate primarily involves its role as a photoinitiator. When exposed to ultraviolet light, it initiates the polymerization process by generating free radicals. These free radicals then react with monomers to form polymers, leading to the rapid drying and curing of coatings and inks. The molecular targets and pathways involved include the ester group, which undergoes photolysis to generate reactive intermediates .
Comparison with Similar Compounds
Methyl 3-ethylbenzoylformate can be compared with other similar compounds such as:
Methyl benzoylformate: Similar in structure but lacks the ethyl group, making it less hydrophobic.
Ethyl benzoylformate: Contains an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
Methyl 4-ethylbenzoylformate: Similar but with the ethyl group at the 4-position, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct solubility and reactivity characteristics .
Properties
IUPAC Name |
methyl 2-(3-ethylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-8-5-4-6-9(7-8)10(12)11(13)14-2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVTVILPZKATKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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